molecular formula C4HClN2 B14460825 2-Butenedinitrile, 2-chloro-, (Z)- CAS No. 71200-79-8

2-Butenedinitrile, 2-chloro-, (Z)-

Cat. No.: B14460825
CAS No.: 71200-79-8
M. Wt: 112.52 g/mol
InChI Key: VXBAYIAWNLPBHU-RJRFIUFISA-N
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Description

2-Butenedinitrile, 2-chloro-, (Z)- is an organic compound with the molecular formula C4HClN2. It is a derivative of butenedinitrile, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedinitrile, 2-chloro-, (Z)- typically involves the chlorination of butenedinitrile. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of 2-Butenedinitrile, 2-chloro-, (Z)- follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Butenedinitrile, 2-chloro-, (Z)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.

    Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Addition Reactions: Reagents such as hydrogen halides and halogens are used. The reactions may require catalysts and specific temperature conditions.

    Cycloaddition Reactions: These reactions often involve dienes and dienophiles, with conditions tailored to promote the desired cycloaddition pathway.

Major Products Formed

    Substitution Reactions: Products include various substituted butenedinitriles.

    Addition Reactions: Products include halogenated and hydrogenated derivatives.

    Cycloaddition Reactions: Products include cyclic compounds with diverse functional groups.

Scientific Research Applications

2-Butenedinitrile, 2-chloro-, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedinitrile, 2-chloro-, (Z)- involves its reactivity with various chemical species. The chlorine atom and the nitrile groups play crucial roles in its interactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedinitrile: The parent compound without the chlorine substitution.

    2-Butenedinitrile, 2-bromo-, (Z)-: A similar compound with a bromine atom instead of chlorine.

    2-Butenedinitrile, 2-fluoro-, (Z)-: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

2-Butenedinitrile, 2-chloro-, (Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom influences the compound’s reactivity, making it suitable for specific synthetic applications that other halogenated derivatives may not achieve.

Properties

CAS No.

71200-79-8

Molecular Formula

C4HClN2

Molecular Weight

112.52 g/mol

IUPAC Name

(Z)-2-chlorobut-2-enedinitrile

InChI

InChI=1S/C4HClN2/c5-4(3-7)1-2-6/h1H/b4-1-

InChI Key

VXBAYIAWNLPBHU-RJRFIUFISA-N

Isomeric SMILES

C(=C(/C#N)\Cl)\C#N

Canonical SMILES

C(=C(C#N)Cl)C#N

Origin of Product

United States

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